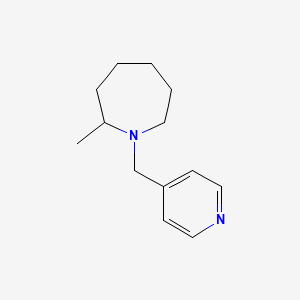
2-Methyl-1-(pyridin-4-ylmethyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(pyridin-4-ylmethyl)azepane, also known as MP4A, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(pyridin-4-ylmethyl)azepane is not fully understood, but it is believed to act as a positive allosteric modulator of dopamine D2 receptors. This results in an increase in dopamine release in the brain, which may have implications for the treatment of Parkinson's disease and other disorders related to dopamine dysfunction.
Biochemical and Physiological Effects:
2-Methyl-1-(pyridin-4-ylmethyl)azepane has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine release, 2-Methyl-1-(pyridin-4-ylmethyl)azepane has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and function. 2-Methyl-1-(pyridin-4-ylmethyl)azepane has also been shown to have antioxidant properties, which may have implications for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-1-(pyridin-4-ylmethyl)azepane is its high purity and yield, which makes it suitable for use in scientific research. However, 2-Methyl-1-(pyridin-4-ylmethyl)azepane is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, 2-Methyl-1-(pyridin-4-ylmethyl)azepane is a complex molecule, which may make it difficult to synthesize and study in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(pyridin-4-ylmethyl)azepane. One area of interest is the development of novel compounds based on the structure of 2-Methyl-1-(pyridin-4-ylmethyl)azepane, which may have even greater therapeutic potential. Another area of interest is the investigation of the potential applications of 2-Methyl-1-(pyridin-4-ylmethyl)azepane in the treatment of other disorders related to dopamine dysfunction, such as schizophrenia and addiction. Finally, more research is needed to fully understand the mechanism of action of 2-Methyl-1-(pyridin-4-ylmethyl)azepane and its effects on the brain and body.
Métodos De Síntesis
2-Methyl-1-(pyridin-4-ylmethyl)azepane can be synthesized through a multi-step process, starting with the reaction of 4-pyridinemethanol with 2-bromo-1-methylazepane. The resulting intermediate is then subjected to reductive amination with sodium triacetoxyborohydride to yield 2-Methyl-1-(pyridin-4-ylmethyl)azepane. This synthesis method has been optimized to produce high yields of pure 2-Methyl-1-(pyridin-4-ylmethyl)azepane, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-Methyl-1-(pyridin-4-ylmethyl)azepane has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-Methyl-1-(pyridin-4-ylmethyl)azepane has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In pharmacology, 2-Methyl-1-(pyridin-4-ylmethyl)azepane has been investigated as a potential drug candidate for the treatment of addiction and depression. In medicinal chemistry, 2-Methyl-1-(pyridin-4-ylmethyl)azepane has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
2-methyl-1-(pyridin-4-ylmethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-3-2-4-10-15(12)11-13-6-8-14-9-7-13/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAEHHFFYCFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(pyridin-4-ylmethyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)

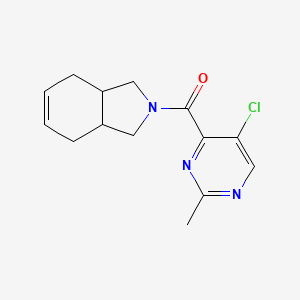
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
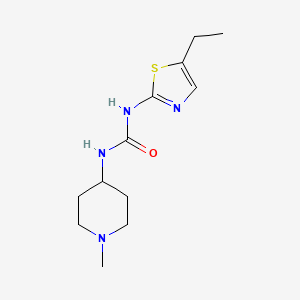

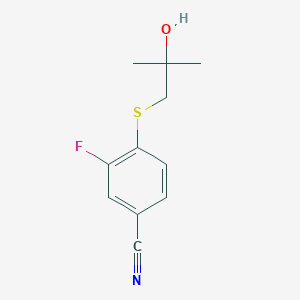
![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
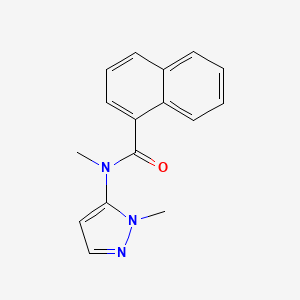
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)